1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a diphenylpropanone moiety
Preparation Methods
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one typically involves the following steps:
Formation of the Triazole Ring:
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of amino alcohols.
Coupling of the Triazole and Pyrrolidine Rings: The triazole and pyrrolidine rings can be coupled using standard organic synthesis techniques, such as nucleophilic substitution or amide bond formation.
Formation of the Diphenylpropanone Moiety: The diphenylpropanone moiety can be synthesized through the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by reduction and further functionalization.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Industrial Chemistry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. The diphenylpropanone moiety can contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one can be compared with other similar compounds, such as:
1-(1H-1,2,3-triazol-1-yl)-3-phenylpropan-1-one: This compound lacks the pyrrolidine ring, which may affect its binding affinity and specificity.
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one: This compound lacks one of the phenyl groups, which may affect its stability and reactivity.
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-2-one: This compound has a different substitution pattern, which may affect its chemical properties and biological activity.
The uniqueness of this compound lies in its combination of the triazole, pyrrolidine, and diphenylpropanone moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3,3-diphenyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-13-11-19(16-24)25-14-12-22-23-25)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,12,14,19-20H,11,13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTSJMIDKCBXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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